![molecular formula C21H17F3O5 B610900 3,5,7-Trihydroxy-8-(3-methylbut-2-en-1-yl)-2-(4-(trifluoromethyl)phenyl)-4H-chromen-4-one CAS No. 1446712-19-1](/img/structure/B610900.png)
3,5,7-Trihydroxy-8-(3-methylbut-2-en-1-yl)-2-(4-(trifluoromethyl)phenyl)-4H-chromen-4-one
Overview
Description
SNG-1153 is a modulator of estrogen receptor ER-alpha36.
Scientific Research Applications
Breast Cancer
SNG-1153 is under development for the treatment of breast cancer . It is a second-generation small molecule developed based on the structure of icaritin, and it acts by targeting the estrogen receptor (ER)-alpha 36 . This suggests that SNG-1153 may have potential therapeutic effects in breast cancer treatment .
Non-Small Cell Lung Cancer
Research has shown that SNG-1153 has potential applications in the treatment of non-small cell lung cancer . It is believed to exhibit growth inhibitory activity in lung cancer cells , suggesting its potential as a therapeutic agent in this field.
Chronic Myeloid Leukaemia (CML)
SNG-1153 is under development for the treatment of chronic myeloid leukaemia (CML) . While specific details about its mechanism of action in CML are not readily available, its development based on the structure of icaritin and its targeting of ER-alpha 36 suggest potential therapeutic effects .
Melanoma
SNG-1153 is being studied for its potential use in the treatment of melanoma . However, specific details about its effects and mechanism of action in melanoma are not readily available from the current literature.
Multiple Myeloma
SNG-1153 is under development for the treatment of multiple myeloma . As with some of the other applications, specific details about its effects and mechanism of action in multiple myeloma are not readily available from the current literature.
properties
IUPAC Name |
3,5,7-trihydroxy-8-(3-methylbut-2-enyl)-2-[4-(trifluoromethyl)phenyl]chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3O5/c1-10(2)3-8-13-14(25)9-15(26)16-17(27)18(28)19(29-20(13)16)11-4-6-12(7-5-11)21(22,23)24/h3-7,9,25-26,28H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXHMDMVBLQNMGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C(=C(O2)C3=CC=C(C=C3)C(F)(F)F)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5,7-Trihydroxy-8-(3-methylbut-2-en-1-yl)-2-(4-(trifluoromethyl)phenyl)-4H-chromen-4-one | |
CAS RN |
1446712-19-1 | |
Record name | SNG-1153 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1446712191 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SNG-1153 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IGR70EL9VZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.